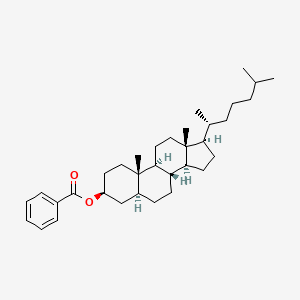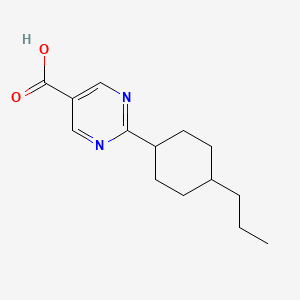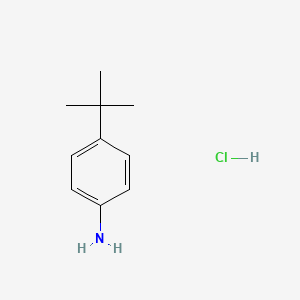
4-t-Butylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-t-Butylaniline is a chemical compound with the molecular formula C10H15N . It is also known as 4-tert-Butylaniline .
Synthesis Analysis
4-tert-Butylaniline can be synthesized from 1-TERT-BUTYL-4-NITROBENZENE . It reacts with formic acid to produce formic acid-(4-tert-butyl-anilide). This reaction could happen in the presence of the solvent of toluene in the condition of heating .Molecular Structure Analysis
The molecular weight of 4-t-Butylaniline is 149.23 . The molecular structure consists of a benzene ring substituted with an amino group (NH2) and a tert-butyl group (C(CH3)3) at the para position .Chemical Reactions Analysis
4-tert-Butylaniline reacts with formic acid to produce formic acid-(4-tert-butyl-anilide). This reaction could happen in the presence of the solvent of toluene in the condition of heating . It is also used in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine, new triphenylamine-containing diamine monomer, and 2-oxopyrimido [4,5-d]pyrimidin-5 (6H)-one .Physical And Chemical Properties Analysis
4-t-Butylaniline is a liquid at room temperature . It has a density of 0.937 g/mL at 25 °C . The melting point is 15-16 °C, and the boiling point is 90-93 °C/3 mmHg . It is insoluble in water .Safety and Hazards
4-t-Butylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be stored in a cool place, kept tightly closed in a dry and well-ventilated place, and protected from light .
Relevant Papers A paper titled “Rhodium(III) Recovery from HCl Solutions Using 4-Alkylaniline-Impregnated Resins” discusses the use of 4-butylaniline-impregnated resins for the recovery of Rh(III) from low Rh(III) concentration solutions . This suggests potential applications of 4-t-Butylaniline in the field of metal recovery.
Propriétés
Numéro CAS |
36637-47-5 |
|---|---|
Formule moléculaire |
C10H16ClN |
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
4-tert-butylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7H,11H2,1-3H3;1H |
Clé InChI |
FGHSPYRUZCFZNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



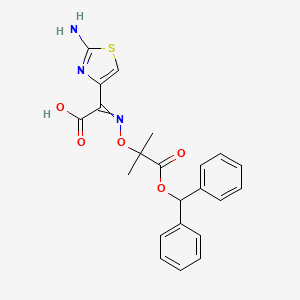
![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-ethoxy-4-oxobutanoate](/img/structure/B8425394.png)
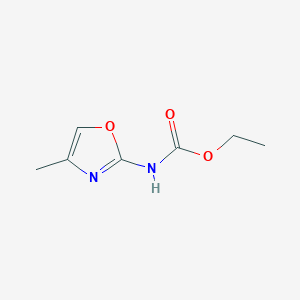

![5-Methyl-3-(9-oxo-1,8-diaza-tricyclo[10.6.1.013,18]nonadeca-12(19),13,15,17-tetraen-10-ylcarbamoyl)-hexanoic acid](/img/structure/B8425411.png)
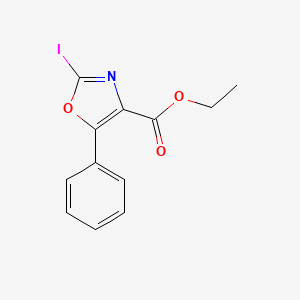
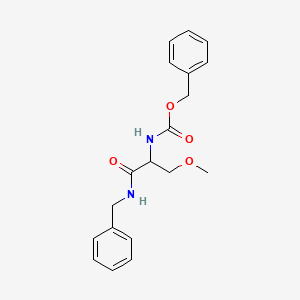
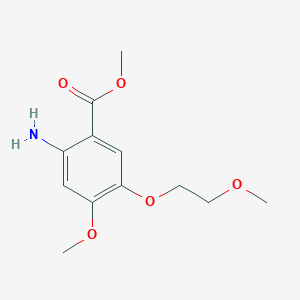
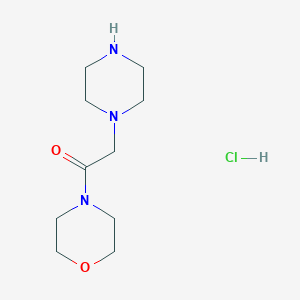
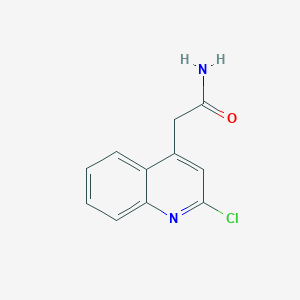
![2-[(2-Chloro-4-nitrophenoxy)methyl]benzonitrile](/img/structure/B8425472.png)
